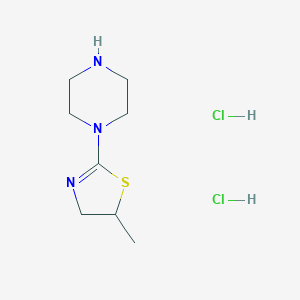

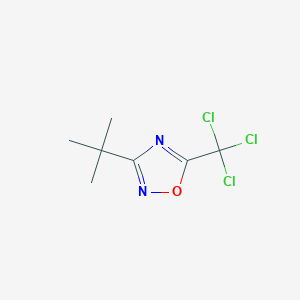

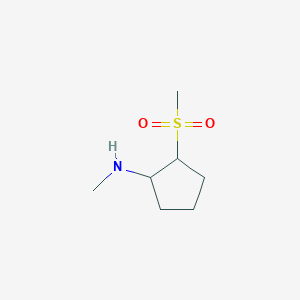

![molecular formula C8H8N2S2 B1464109 [2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1250249-06-9](/img/structure/B1464109.png)

[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine

Übersicht

Beschreibung

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in various fields such as medicinal chemistry, industrial chemistry, and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular structure of thiophene-based compounds can be influenced by long-range interactions .Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Applications

Compounds related to thiazole have been used in the development of analgesic drugs . These are medications used to relieve pain.

Anti-inflammatory Applications

Thiazole derivatives have also been used for their anti-inflammatory properties . Anti-inflammatory drugs are used to reduce inflammation and relieve pain.

Antimicrobial Applications

Thiazole derivatives have shown antimicrobial properties, making them useful in the fight against harmful microorganisms .

Antifungal Applications

Similar to its antimicrobial properties, thiazole derivatives have been used for their antifungal properties . This makes them useful in treating fungal infections.

Antiviral Applications

Thiazole derivatives have been used in the development of antiviral drugs . These are medications used to treat viral infections.

Neuroprotective Applications

Thiazole derivatives have shown neuroprotective effects . Neuroprotective drugs are used to protect neurons from degeneration and injury.

Antitumor Applications

Thiazole derivatives have been used in the development of antitumor or cytotoxic drug molecules . These are medications used to kill cancer cells and have been used in cancer treatment.

Wirkmechanismus

Target of Action

These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

The mode of action of thiazole and thiophene derivatives generally involves interactions with these targets, leading to modulation of their activity. The exact nature of these interactions would depend on the specific structure of the compound and the target .

Biochemical Pathways

Thiazole and thiophene derivatives can influence a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with pathways related to viral replication, inflammation, and cell proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazole and thiophene derivatives, like other organic compounds, would be expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of “[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine” would depend on its specific targets and mode of action. Based on the activities of other thiazole and thiophene derivatives, potential effects could include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cell proliferation .

Action Environment

The action, efficacy, and stability of “[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Additionally, the compound’s effects could be modulated by the specific biological environment in which it is active, such as the cellular context or the presence of specific biomolecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-thiophen-3-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-3-7-5-12-8(10-7)6-1-2-11-4-6/h1-2,4-5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCRNKUACCBAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

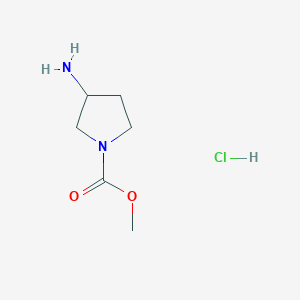

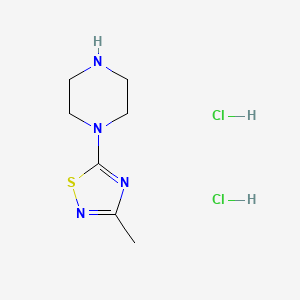

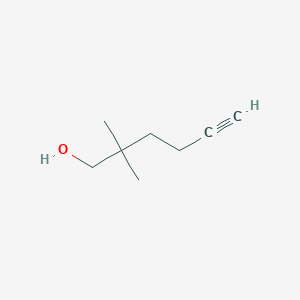

![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)

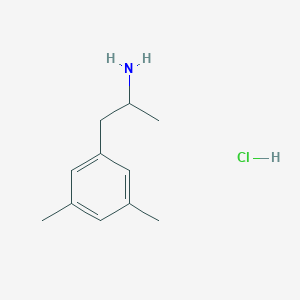

![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)

![2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1464039.png)

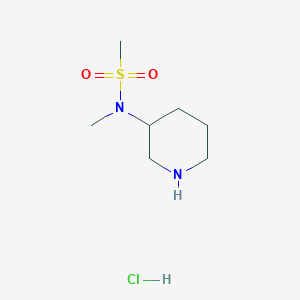

![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)